6-Chloropyridin-2-ol
Overview
Description
6-Chloropyridin-2-ol is a chlorinated pyridine derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block for more complex chemical compounds. The presence of both chlorine and hydroxyl groups on the pyridine ring makes it a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of chlorinated pyridinic compounds, including those related to 6-Chloropyridin-2-ol, has been explored through different methods. For instance, the C-6 lithiation of 2-chloropyridine mediated by a superbase has been shown to be an effective strategy for introducing functional groups at the C-6 position, providing access to 6-functional-2-chloropyridines . Additionally, the synthesis of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives has been achieved, demonstrating the potential for creating a variety of biologically active compounds .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,6-diacetylpyridine bis(6-chloro-2-pyridylhydrazone), has been reported to be planar, forming complexes with various metal ions . This suggests that 6-Chloropyridin-2-ol could also exhibit interesting coordination properties. Moreover, the crystal structure of related molecules has been determined, providing insights into the possible geometries and electronic properties of these chlorinated pyridines .
Chemical Reactions Analysis
6-Chloropyridin-2-ol and its derivatives are involved in various chemical reactions. For example, the preparation of 6-aminonicotinic acid from 2-amino-5-chloropyridine involves electrochemical reactions . The reactivity of the chlorine atom allows for further functionalization, as seen in the synthesis of pyrazolo[3,4-b]pyridin-3-ol derivatives from 2,6-dichloro-4-methylnicotinonitrile .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Chloropyridin-2-ol derivatives have been characterized using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography . These studies provide valuable information on the vibrational frequencies, molecular geometry, and electronic structure. Theoretical calculations, including DFT and molecular modeling, have been employed to predict properties such as molecular electrostatic potential and thermodynamic characteristics .
Relevant Case Studies
Several case studies have highlighted the biological activities of 6-Chloropyridin-2-ol derivatives. For instance, 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives have been evaluated for their antidiabetic, antioxidant, and β-glucuronidase inhibitory activities, with some compounds showing significant activity . Additionally, the antimicrobial activities and DNA interactions of 2-chloro-6-(trifluoromethyl)pyridine have been investigated, demonstrating the potential for these compounds in therapeutic applications . These studies underscore the importance of 6-Chloropyridin-2-ol as a key intermediate in the development of new pharmaceutical agents.
Scientific Research Applications
Chemical Synthesis and Applications
6-Chloropyridin-2-ol has been explored for its potential in various chemical synthesis applications. It has been utilized as a substrate in the lithiation process, demonstrating its utility in the preparation of chlorinated pyridinic and bis-heterocyclic synthons (Choppin, Gros, & Fort, 2000). Additionally, the compound's internal motions have been studied through nuclear quadrupole resonance, providing insights into its molecular behavior (Basavaraju et al., 1982).
Structural and Spectroscopic Analysis
6-Chloropyridin-2-ol has been a subject of interest in structural and spectroscopic studies. The tetrakis(μ-6-chloropyridin-2-olato)methoxydiruthenium(II, III) complex, featuring this compound, has been characterized, shedding light on its potential in complex formation and bonding (Youm, Kim, & Jun, 1999). The compound's role in the synthesis of quinolines and related fused pyridines has been investigated as well (Hayes & Meth–Cohn, 1979).
Environmental and Safety Considerations
The environmental impact and safety of 6-Chloropyridin-2-ol have been a focus in research, particularly concerning its photodegradation in water. The study of its degradation pathways and the genotoxicity of intermediate products is crucial for understanding its environmental footprint (Skoutelis et al., 2017).
Applications in Materials Science
In materials science, 6-Chloropyridin-2-ol has been involved in the synthesis of novel organopalladium(II) complexes, which have implications for catalysis and other applications in chemistry (Isobe, Nanjo, Nakamura, & Kawaguchi, 1986). It has also been used in the synthesis of hydrazone derivatives, highlighting its utility in the development of new materials with specific properties (Khalid et al., 2021).
Biochemical Research
In biochemical research, 6-Chloropyridin-2-ol has been used in the study of antimicrobial activities and the investigation of its interaction with DNA, which is essential for understanding its biochemical properties and potential therapeutic applications (Evecen et al., 2017).
Safety And Hazards
6-Chloropyridin-2-ol is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-chloro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNNBQDAAGDAHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022268 | |
Record name | 6-Chloro-2-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridin-2-ol | |
CAS RN |
16879-02-0, 73018-09-4 | |
Record name | 6-Chloro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16879-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloropyridin-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016879020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-2-pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-hydroxypyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloropyridin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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